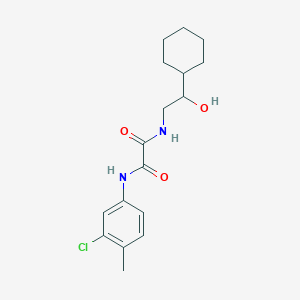
N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, also known as CHEO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Structural Analysis
N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has been the subject of research due to its structural characteristics and potential for various applications. Studies on similar compounds, such as N,N'-bis(substituted)oxamides, reveal the significance of understanding the molecular structure for potential applications in material science and pharmacology. For example, the crystal structure analysis of N-(5-chloro-2-hydroxyphenyl)-N'-[3-(hydroxypropyl)oxalamide] provides insights into the three-dimensional supramolecular structure formed by classical hydrogen bonds, which could be relevant for designing new materials or drugs with specific properties (Wang, Zheng, Li, & Wu, 2016).
Potential Applications in Environmental and Material Sciences
Research on compounds with similar structures to N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has indicated potential applications in environmental science, such as the degradation of pollutants. For instance, the study on the Electro-Fenton degradation of antimicrobials demonstrates the effectiveness of advanced oxidation processes in breaking down complex organic molecules, suggesting that similar compounds could serve as candidates or models for environmental remediation technologies (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Moreover, the structural analysis and synthesis of related oxamide compounds have laid the groundwork for developing new materials with potential applications in drug delivery, catalysis, and the design of functional materials. The synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, for instance, highlight the importance of these compounds in medicinal chemistry, particularly in anticancer drug development (Basu Baul, Basu, Vos, & Linden, 2009).
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-11-7-8-13(9-14(11)18)20-17(23)16(22)19-10-15(21)12-5-3-2-4-6-12/h7-9,12,15,21H,2-6,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASZTTMJYWZMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CCCCC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

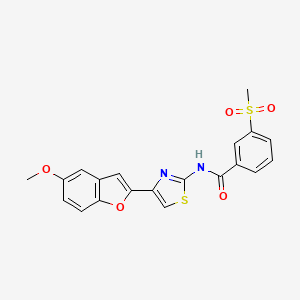
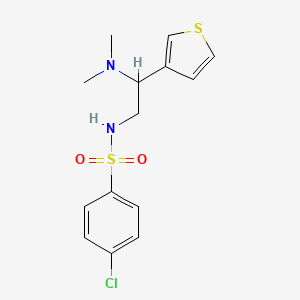

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)


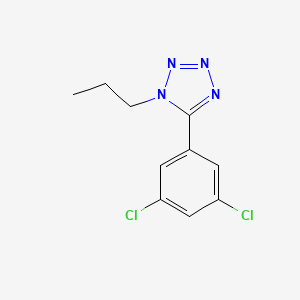
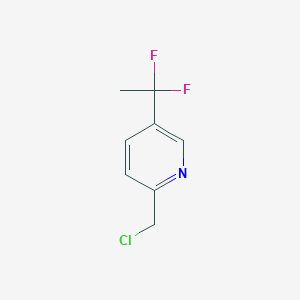




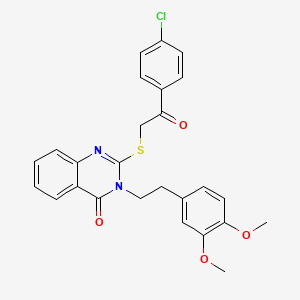
![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)